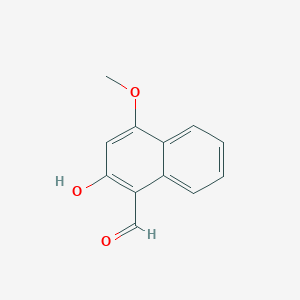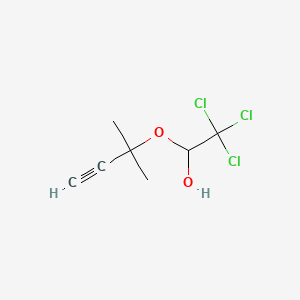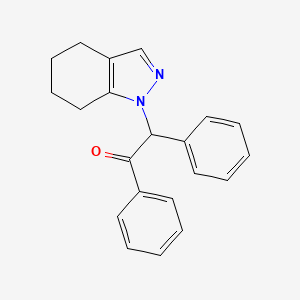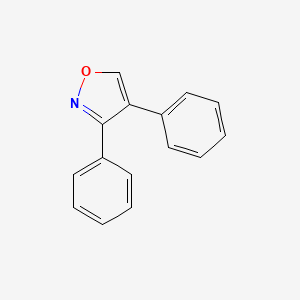
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid typically involves the reaction of 4-fluoro-1,3-benzoxazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols, along with appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, including its use as a reagent in organic synthesis and as a sensor in biological systems .
Comparaison Avec Des Composés Similaires
- (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid
- (4-(2-Benzoxazolyl)phenyl)boronic acid
Comparison: Compared to other similar compounds, (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a benzoxazole ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H5BFNO3 |
|---|---|
Poids moléculaire |
180.93 g/mol |
Nom IUPAC |
(4-fluoro-1,3-benzoxazol-2-yl)boronic acid |
InChI |
InChI=1S/C7H5BFNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3,11-12H |
Clé InChI |
XUAQMZWRAVIXAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC2=C(O1)C=CC=C2F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)

![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)





